molecular formula C21H22N4O4 B11320130 N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide

Cat. No.: B11320130
M. Wt: 394.4 g/mol
InChI Key: BVPULTOJFDOXRB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide: is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide typically involves multiple steps, starting with the preparation of the core triazinyl structure. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of appropriate amines with triazine derivatives under controlled conditions.

    Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide can be compared with similar compounds such as:

    N-(3-methoxyphenyl)-2-[5-(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide: Differing by the presence of a methyl group instead of a methoxy group.

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanamide

InChI

InChI=1S/C21H22N4O4/c1-4-19(20(26)23-15-6-5-7-17(12-15)29-3)25-21(27)24-18(13-22-25)14-8-10-16(28-2)11-9-14/h5-13,19H,4H2,1-3H3,(H,23,26)

InChI Key

BVPULTOJFDOXRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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